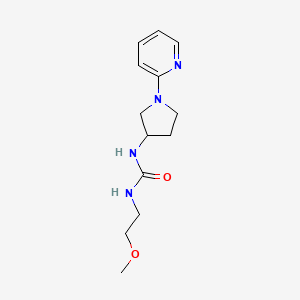

1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea derivatives are widely studied for their diverse chemical properties and applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The compound falls within this category, implying its relevance in similar domains.

Synthesis Analysis

Synthesis of urea derivatives often involves carbonylation reactions with isocyanates or direct functionalization of amines. For example, a method for synthesizing a related urea compound involved a one-step synthesis through carbonylation reaction with triphosgene, followed by the addition of an amine (Sarantou & Varvounis, 2022). This approach could potentially be adapted for the synthesis of "1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea".

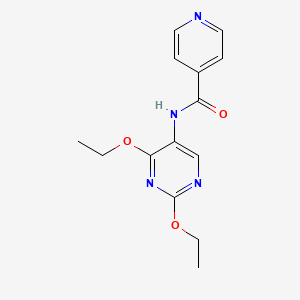

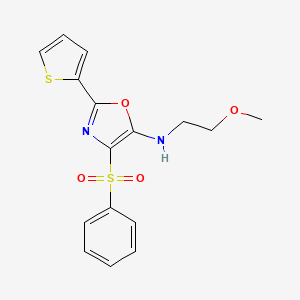

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. The structural confirmation provides insights into the molecular interactions and stability of these compounds.

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, including substitutions and modifications of the urea moiety to enhance or alter their chemical properties. For instance, the replacement of an acetamide group with an alkylurea moiety in a similar compound demonstrated significant effects on its biological activity and toxicity (Wang et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of urea derivatives in various environments. These properties are typically determined through thermal analysis and solubility studies.

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, stability, and interactions with other molecules, are key to their applications. Studies on substituent effects have shown how different groups attached to the urea moiety can influence its hydrogen bonding capabilities and overall chemical behavior (Chien et al., 2004).

Scientific Research Applications

Molecular Sensing and Supramolecular Chemistry

The study of ureido-pyrimidine derivatives, including those similar to 1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, reveals their potential in supramolecular chemistry. These compounds can form triple hydrogen bonds with specific partners, leading to conformational and tautomeric shifts. Such behavior is crucial for developing molecular sensors that rely on reversible and selective binding mechanisms. For instance, the conformational equilibrium in the urea moiety and tautomerism in the pyrimidine part of similar compounds have been explored using techniques like NMR and DFT calculations. This research opens new avenues in molecular sensing, where the selective response to stimuli can lead to significant changes in the compound's properties, useful for detecting specific molecules or ions (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Fluorescent Sensing and Analyte Detection

Pyridyl ureas, closely related to the compound , have been synthesized and evaluated for their fluorescence properties. These compounds exhibit solvatochromic behavior, where their fluorescent emission shifts based on the solvent environment. Such characteristics make them potential candidates for fluorescent sensors, capable of detecting changes in their immediate environment or binding to specific analytes. The introduction of functional groups, such as 2-methoxyethyl, can further tune these properties, enhancing their sensitivity and selectivity toward target molecules, including carboxylic acids and alcohols. This application is particularly relevant in the development of new diagnostic tools and analytical techniques in chemistry and biochemistry (Jordan, Boyle, Sargent, & Allen, 2010).

Anticancer Research

Compounds featuring the pyridyl and urea functionalities have been explored for their antiproliferative activity against various cancer cell lines. By designing and synthesizing derivatives like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, researchers have discovered potent anticancer agents. These compounds demonstrate significant inhibitory effects on cancer cell growth, with some showing comparable potency to known cancer treatments like sorafenib. This research underscores the potential of such compounds in medicinal chemistry, particularly in the design of new therapies for cancer treatment (Feng et al., 2020).

properties

IUPAC Name |

1-(2-methoxyethyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-19-9-7-15-13(18)16-11-5-8-17(10-11)12-4-2-3-6-14-12/h2-4,6,11H,5,7-10H2,1H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGGAZGVEHNZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1CCN(C1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2487806.png)

![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2487810.png)

![4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2487811.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2487819.png)

![benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2487821.png)

![2-Chloro-5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2487822.png)

![6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487823.png)